![molecular formula C7H4ClN3O2 B1387737 6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 914206-75-0](/img/structure/B1387737.png)

6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid

Vue d'ensemble

Description

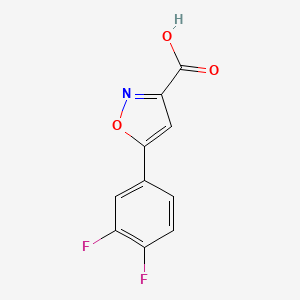

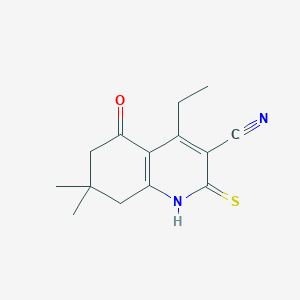

6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a chemical compound with the CAS Number: 914206-75-0 . It has a molecular weight of 197.58 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mécanisme D'action

Target of Action

Related compounds in the pyrazolo[1,5-a]pyrimidine class have been found to interact with transient receptor potential canonical 6 (trpc6) proteins . These proteins form receptor-operated Ca2±permeable channels, which are thought to be beneficial for the treatment of diseases, including cancer .

Mode of Action

Based on the known interactions of related compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Given the potential interaction with trpc6 proteins, it is plausible that this compound could influence calcium signaling pathways .

Result of Action

Related compounds have shown potential anti-cancer effects, suggesting that this compound may also have similar effects .

Analyse Biochimique

Biochemical Properties

6-Chloropyrazolo[1,5-A]pyrimidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is casein kinase 2 (CK2), a serine/threonine kinase involved in various cellular processes . The compound binds to the ATP-binding site of CK2, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, this compound has been shown to interact with other kinases, including DYRK kinases, DAPKs, and HIPKs, albeit with varying degrees of selectivity .

Cellular Effects

The effects of this compound on cellular processes are profound. By inhibiting CK2, the compound influences cell proliferation, apoptosis, and differentiation. CK2 is known to phosphorylate a wide range of substrates involved in cell cycle regulation, gene expression, and signal transduction . Inhibition of CK2 by this compound leads to altered phosphorylation states of these substrates, thereby modulating cellular functions. Furthermore, the compound has been observed to affect cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through competitive inhibition of the ATP-binding site of CK2 . This binding prevents the phosphorylation of CK2 substrates, thereby disrupting various cellular processes. The compound’s structure allows it to fit snugly into the ATP-binding pocket, forming hydrogen bonds and hydrophobic interactions with key residues in the kinase domain. This interaction stabilizes the inhibitor-kinase complex, effectively blocking ATP access and subsequent kinase activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability and long-term impact on cellular functions. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro studies has revealed sustained inhibition of CK2 activity, leading to prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CK2 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects are likely due to off-target interactions and the compound’s impact on other kinases and cellular pathways. Determining the optimal dosage is crucial for maximizing the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with various enzymes and cofactors. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, the compound’s inhibition of CK2 affects metabolic flux and metabolite levels, particularly in pathways related to energy production and nucleotide synthesis . These metabolic changes can have downstream effects on cellular functions and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins that facilitate its uptake and distribution to target sites. Once inside the cell, it accumulates in specific compartments, including the cytoplasm and nucleus, where it exerts its inhibitory effects on CK2 and other kinases . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CK2 and other target kinases . Its localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. Additionally, the compound’s ability to bind to nuclear transport proteins allows it to efficiently translocate to the nucleus, where it can modulate gene expression and other nuclear processes .

Propriétés

IUPAC Name |

6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-2-9-6-1-5(7(12)13)10-11(6)3-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMFRAJZXXJIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2N=CC(=CN2N=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652820 | |

| Record name | 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914206-75-0 | |

| Record name | 6-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1387654.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide](/img/structure/B1387659.png)

![2-[(3-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1387668.png)

![1,3,5-Tris[4-(trifluoromethanesulfonyloxy)-3-(trimethylsilyl)phenyl]benzene](/img/structure/B1387669.png)

![1-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1387670.png)